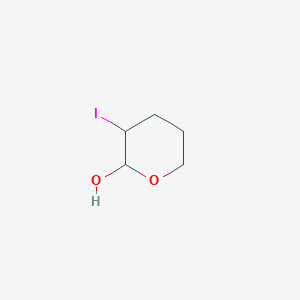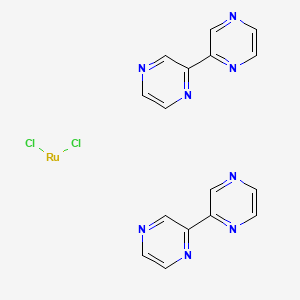
cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II): is a coordination complex with the formula RuCl₂(C₁₀H₈N₂)₂, where C₁₀H₈N₂ represents 2,2’-bipyrazyl. This compound is known for its dark green color and diamagnetic properties. It serves as a precursor to various other ruthenium complexes, primarily through the substitution of its two chloride ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) typically involves heating a solution of ruthenium trichloride and 2,2’-bipyrazyl in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, leading to different oxidation states and corresponding complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, nitrogen-based ligands, and other coordinating molecules.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: The major products are new ruthenium complexes with different ligands replacing the chloride ions.
Oxidation and Reduction Reactions: These reactions yield ruthenium complexes in different oxidation states, such as Ru(III) or Ru(IV) complexes.
Scientific Research Applications
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The ruthenium center can interact with molecular targets such as DNA, leading to the formation of adducts that disrupt cellular processes. This interaction is crucial for its potential anticancer properties .
Comparison with Similar Compounds
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound is similar in structure but uses 2,2’-bipyridine instead of 2,2’-bipyrazyl.
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another related compound with three 2,2’-bipyridine ligands and different counterions.
Uniqueness: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties.
Properties
CAS No. |
80907-59-1 |
|---|---|
Molecular Formula |
C16H12Cl2N8Ru |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
dichlororuthenium;2-pyrazin-2-ylpyrazine |
InChI |
InChI=1S/2C8H6N4.2ClH.Ru/c2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h2*1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
OZJRPRZYBAMBMQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


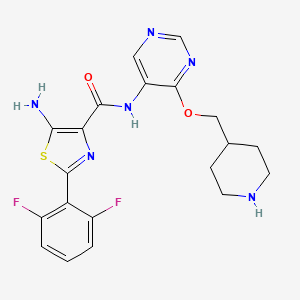
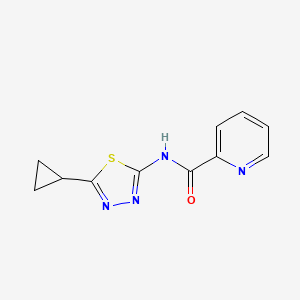
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
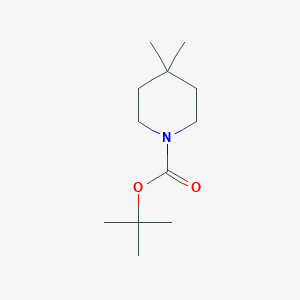
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
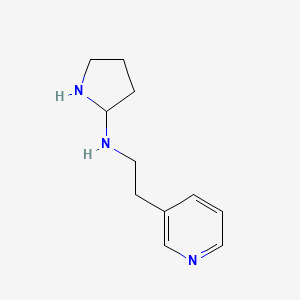

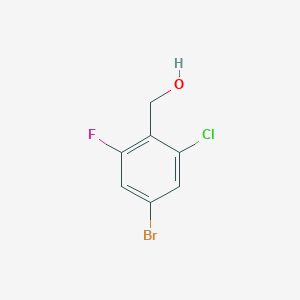

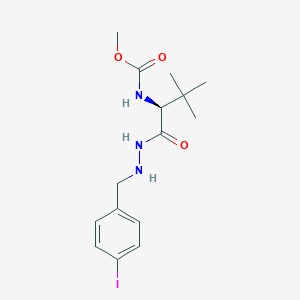
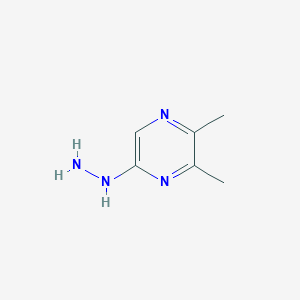
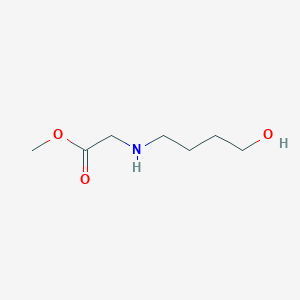
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
